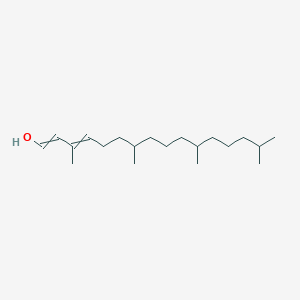
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features an azo group (-N=N-) linked to a m-tolyl group (a benzene ring with a methyl group at the meta position) and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the azo group: The azo group can be introduced via a diazotization reaction, where an aromatic amine (such as m-toluidine) is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-5-oxo-4-((p-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a p-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((o-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has an o-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((phenyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66256-72-2 |
|---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
4-[(3-methylphenyl)diazenyl]-5-oxo-1,4-dihydropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O3/c1-6-3-2-4-7(5-6)12-13-8-9(11(17)18)14-15-10(8)16/h2-5,8H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CCTSVMZJARVJKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2C(=NNC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
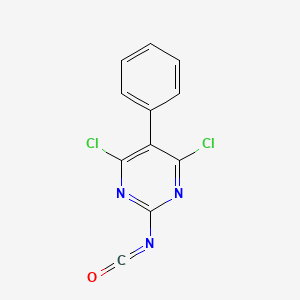


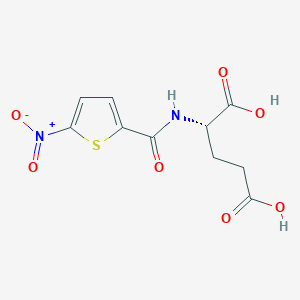
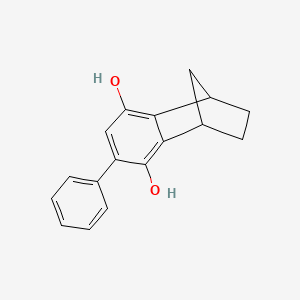
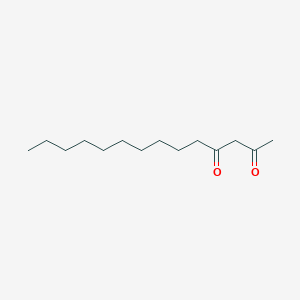
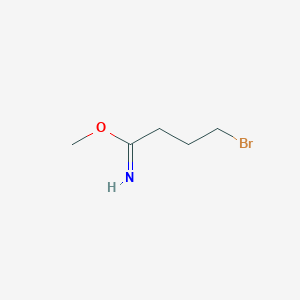
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

